molecular formula C29H23ClN4O B8514674 N-(5-chloromethyl-2-methylphenyl)-4-(4-phenylquinazolin-2-ylamino)benzamide

N-(5-chloromethyl-2-methylphenyl)-4-(4-phenylquinazolin-2-ylamino)benzamide

Cat. No. B8514674
M. Wt: 479.0 g/mol
InChI Key: FXGZKSPJWFOLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloromethyl-2-methylphenyl)-4-(4-phenylquinazolin-2-ylamino)benzamide is a useful research compound. Its molecular formula is C29H23ClN4O and its molecular weight is 479.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloromethyl-2-methylphenyl)-4-(4-phenylquinazolin-2-ylamino)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloromethyl-2-methylphenyl)-4-(4-phenylquinazolin-2-ylamino)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-chloromethyl-2-methylphenyl)-4-(4-phenylquinazolin-2-ylamino)benzamide

Molecular Formula

C29H23ClN4O

Molecular Weight

479.0 g/mol

IUPAC Name

N-[5-(chloromethyl)-2-methylphenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide

InChI

InChI=1S/C29H23ClN4O/c1-19-11-12-20(18-30)17-26(19)32-28(35)22-13-15-23(16-14-22)31-29-33-25-10-6-5-9-24(25)27(34-29)21-7-3-2-4-8-21/h2-17H,18H2,1H3,(H,32,35)(H,31,33,34)

InChI Key

FXGZKSPJWFOLTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CCl)NC(=O)C2=CC=C(C=C2)NC3=NC4=CC=CC=C4C(=N3)C5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of N-(5-hydroxymethyl-2-methylphenyl)-4-(4-phenylquinazolin-2-ylamino)benzamide (1.88 g, 4.08 mmol) in dichloromethane (50 mL) that had been cooled to 0° C. in an ice bath was added slowly thionyl chloride (475 μL, 6.54 mmol), and the mixture was stirred at 0° C. for 2 h. Excess thionyl chloride and dichloromethane were removed on a rotary evaporator. The residue was stirred with ether, filtered, washed with ether, and dried to give N-(5-chloromethyl-2-methylphenyl)-4-(4-phenylquinazolin-2-ylamino)benzamide as a yellow solid (2.15 g, 100%). This material was then added to a 1.6 M solution of methylamine in tetrahydrofuran (20 mL, 32 mmol) that had been cooled to 0° C. in an ice bath. The stirred mixture was allowed to warm to rt overnight and then was concentrated on a rotary evaporator. The residue was redissolved in dichloromethane, washed with saturated sodium bicarbonate and dried over sodium sulfate. The solvent was then removed on a rotary evaporator and the residue purified by flash column chromatography to give N-{2-methyl-5-[(methylamino)methyl]-phenyl}-4-[(4-phenylquinazolin-2-yl)amino]benzamide (1.12 g, 57%) as a yellow solid. 1H NMR (400 MHz, DMSO-d6): δ 10.33 (s, 1H), 9.71 (s, 1H), 8.17 (d, 2H), 8.00 (d, 2H), 7.89-7.79 (m, 5H), 7.65 (m, 3H), 7.42 (m, 1H), 7.34 (s, 1H), 7.21 (d, 1H), 7.12 (d, 1H), 3.65 (s, 2H), 2.28 (s, 3H), 2.23 (s, 3H). MS (EI) for C30H27N5O: 474.2 (MH+).
Name
N-(5-hydroxymethyl-2-methylphenyl)-4-(4-phenylquinazolin-2-ylamino)benzamide
Quantity
1.88 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
475 μL
Type
reactant
Reaction Step Two

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